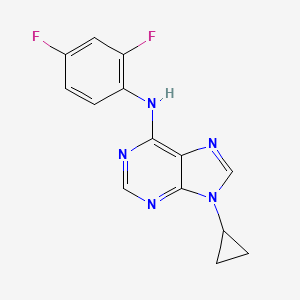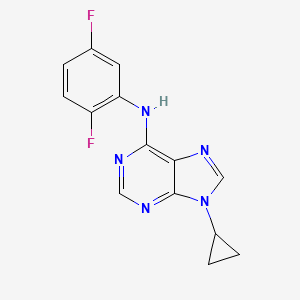
9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine, also known as CMP-9, is a purin-based compound with potential applications in scientific research. It is a common building block for the synthesis of other compounds, and has been used in various fields such as medicinal chemistry, biochemistry, and pharmacology. CMP-9 has been studied for its biochemical and physiological effects, and its potential applications in laboratory experiments.
Mecanismo De Acción
9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine is believed to act as an inhibitor of the enzyme adenosine deaminase. This enzyme is involved in the metabolism of adenosine, and its inhibition can lead to the accumulation of adenosine in the body. This can have a variety of effects on the body, including the modulation of neurotransmitter release and the regulation of blood flow.
Biochemical and Physiological Effects
9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine has been studied for its effects on the body. It has been shown to modulate the release of neurotransmitters in the brain, as well as to regulate blood flow. It has also been shown to reduce inflammation and oxidative stress, and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in the presence of oxygen and light. It also has a relatively low toxicity, making it safe for use in laboratory experiments. However, it is not as effective as some other compounds, and its effects can vary depending on the concentration used.
Direcciones Futuras
The potential applications of 9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine are far-reaching, and there are many future directions that could be explored. These include further research into its effects on the body, its potential use in the development of new therapeutic agents, and its potential use in the development of diagnostic tools. Additionally, further research could be conducted into its potential use in the development of new drugs, as well as its potential use in the development of new materials.
Métodos De Síntesis
9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine can be synthesized from commercially available starting materials. The synthesis involves the condensation of 4-methylphenylhydrazine and cyclopropyl acetylene to form a hydrazone, which is then cyclized to form 9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at a temperature of around 0°C.
Aplicaciones Científicas De Investigación
9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine has been used in various fields of scientific research, such as medicinal chemistry, biochemistry, and pharmacology. It has been studied for its potential applications in laboratory experiments, such as its ability to inhibit the enzyme adenosine deaminase.
Propiedades
IUPAC Name |
9-cyclopropyl-N-(4-methylphenyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5/c1-10-2-4-11(5-3-10)19-14-13-15(17-8-16-14)20(9-18-13)12-6-7-12/h2-5,8-9,12H,6-7H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQXKZGLXPGPCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-cyclopropyl-N-(4-methylphenyl)-9H-purin-6-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6443137.png)
![4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoline](/img/structure/B6443140.png)
![2-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B6443144.png)
![2-cyclopropyl-4-(difluoromethyl)-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443149.png)
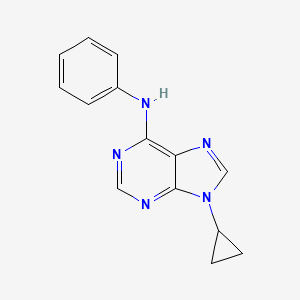
![4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443173.png)
![2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole](/img/structure/B6443177.png)
![3-[2-(azetidin-1-yl)pyrimidin-5-yl]-5-(trifluoromethyl)aniline](/img/structure/B6443178.png)
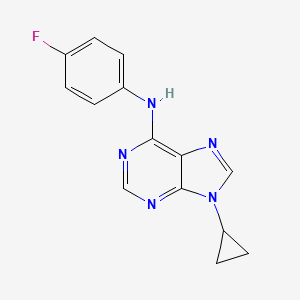
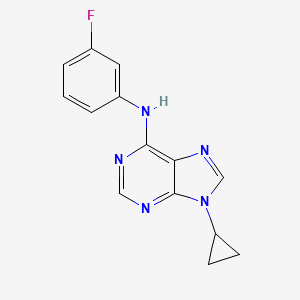
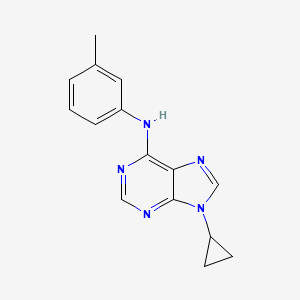
![N-[(2-methoxyphenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443198.png)
